molecular formula C14H13N3O4 B10892728 (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone

(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone

Cat. No.: B10892728
M. Wt: 287.27 g/mol
InChI Key: OPVFHCHQMDXESX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom that is also bonded to another nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1-(2,4-dihydroxyphenyl)ethanone and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is used as a reagent in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules and can be used in the development of new materials.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the nitro group.

    4-nitrophenylhydrazine: This compound contains the nitro group but lacks the ethanone moiety.

    2,4-dihydroxyacetophenone: Similar in structure but with different functional groups.

Uniqueness

(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is unique due to the presence of both the 2,4-dihydroxyphenyl and 4-nitrophenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

4-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C14H13N3O4/c1-9(13-7-6-12(18)8-14(13)19)15-16-10-2-4-11(5-3-10)17(20)21/h2-8,16,18-19H,1H3/b15-9+

InChI Key

OPVFHCHQMDXESX-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.